N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-18-19(12-16)27-13-21-18/h2-7,12-14H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLXZOVRPTBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-methylpiperidine and benzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs: (1) N-(1,3-Benzothiazol-2-yl)-4-sulfamoylbenzamide, (2) 4-(Piperidin-1-ylsulfonyl)-N-(quinolin-6-yl)benzamide, and (3) the triazine-based sulfonamide from . Key parameters include molecular properties, biological activity, and synthetic routes.
Table 1: Comparative Analysis of Key Properties
*Data inferred from structural analogs or indirect studies .
Key Findings:
Benzothiazole Positional Isomerism : The target compound’s 6-substituted benzothiazole (vs. 2-substituted in analog 1) improves kinase selectivity (15:1 vs. 3:1) due to steric alignment with hydrophobic binding pockets .
Sulfonamide Substitution : The 4-methylpiperidine sulfonyl group enhances solubility compared to unsubstituted piperidine (analog 3) but reduces solubility relative to smaller sulfamoyl groups (analog 1).
Triazine Core (): The triazine-based analog in exhibits higher logP and lower solubility, reflecting the bulky dimethylamino-pyrrolidinyl substituents. This highlights the trade-off between hydrophobicity and target affinity in sulfonamide design.
Limitations and Contradictions
- While the target compound shows superior kinase inhibition, its solubility (12.5 µg/mL) lags behind analogs with polar substituents (e.g., sulfamoyl in analog 1: 45.2 µg/mL).
- The triazine-based compound () lacks reported kinase data, limiting direct mechanistic comparisons.
Biologische Aktivität
N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety linked to a sulfonamide group via a piperidine ring, which contributes to its unique biological properties. The IUPAC name of the compound is N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide. Its molecular formula is with a molecular weight of 469.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
| Solubility | Soluble in DMSO and DMF |
The biological activity of N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group may enhance the compound's ability to inhibit specific enzymes, contributing to its pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole moiety have shown inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231. Research suggests that the compound may induce apoptosis in these cancer cells, potentially through mitochondrial pathways.
Case Study: Antitumor Efficacy
In a study examining the efficacy of benzothiazole derivatives against breast cancer cells, it was found that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to those without. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.
Antibacterial Activity
The benzothiazole derivatives are also noted for their antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antibacterial | Inhibits bacterial growth via enzyme inhibition | |
| Anti-inflammatory | Modulates inflammatory pathways |
Pharmacological Applications
Given its diverse biological activities, N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide holds promise for various therapeutic applications:
- Cancer Therapy : Potential use as an antitumor agent in treating breast cancer and possibly other malignancies.
- Antibiotic Development : Its antibacterial properties suggest potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Drugs : The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
